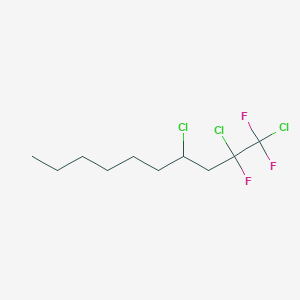

1,2,4-Trichloro-1,1,2-trifluorodecane

Descripción

This compound combines chlorine and fluorine substituents, which influence its chemical stability, volatility, and environmental persistence.

Propiedades

Número CAS |

23885-10-1 |

|---|---|

Fórmula molecular |

C10H16Cl3F3 |

Peso molecular |

299.6 g/mol |

Nombre IUPAC |

1,2,4-trichloro-1,1,2-trifluorodecane |

InChI |

InChI=1S/C10H16Cl3F3/c1-2-3-4-5-6-8(11)7-9(12,14)10(13,15)16/h8H,2-7H2,1H3 |

Clave InChI |

OIACFLIWBILKKK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CC(C(F)(F)Cl)(F)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1,2,4-Trichloro-1,1,2-trifluorodecane involves several steps. One common method is the reaction of 1,2,4-trichlorobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1,2,4-Trichloro-1,1,2-trifluorodecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1,2,4-Trichloro-1,1,2-trifluorodecane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: This compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.

Mecanismo De Acción

The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorodecane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1,2,4-trichloro-1,1,2-trifluorodecane (inferred) with similar compounds:

*Note: Properties for 1,2,4-trichloro-1,1,2-trifluorodecane are estimated based on structural analogs.

Key Observations :

- Chain Length and Volatility : The decane backbone of the target compound confers higher molecular weight and lower volatility compared to shorter-chain analogs like 1,1,2-trichloro-1,2,2-trifluoroethane (boiling point ~47.6°C) .

- Solubility : The compound’s low water solubility (<10 mg/L) aligns with trends for long-chain halogenated alkanes, contrasting with higher solubility in smaller molecules (e.g., 1,2,3-trichloropropane at 1,200 mg/L) .

Environmental and Health Impacts

Environmental Persistence

- 1,2,4-Trichloro-1,1,2-trifluorodecane : Likely persistent due to fluorine’s resistance to hydrolysis and microbial degradation, similar to 1,1,2-trichloro-1,2,2-trifluoroethane, which is regulated under DOT Hazard Class 9 for environmental hazards .

- 1,2,3-Trichloropropane : Degrades more readily in soil but is highly mobile in groundwater, with detection exceeding risk screening levels (RSLs) in environmental samples .

Toxicity Profiles

- Acute Toxicity : Fluorinated compounds like 1,1,2-trichloro-1,2,2-trifluoroethane show low acute toxicity (LC50 >5,000 mg/m³) but may cause central nervous system depression .

- Carcinogenicity: 1,2,3-Trichloropropane is classified as a likely human carcinogen (EPA Group B2), whereas 1,2,4-trichlorobenzene is less conclusively linked to cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.